3-benzyl-4-methyl-9-(pyridin-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
3-BENZYL-4-METHYL-9-(PYRIDIN-3-YL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound with a unique structure that combines benzyl, methyl, pyridinyl, and chromeno-oxazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-4-METHYL-9-(PYRIDIN-3-YL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzyl derivatives, pyridinyl compounds, and chromeno-oxazinone precursors. These intermediates are then subjected to various chemical reactions, including condensation, cyclization, and substitution reactions, under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by chromatography, and crystallization to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-4-METHYL-9-(PYRIDIN-3-YL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-BENZYL-4-METHYL-9-(PYRIDIN-3-YL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-BENZYL-4-METHYL-9-(PYRIDIN-3-YL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Imidazole Derivatives: Compounds with the imidazole ring, known for their broad range of chemical and biological properties.
Quinolinyl-Pyrazoles: Compounds with quinoline and pyrazole moieties, investigated for their pharmacological potential.
Uniqueness
3-BENZYL-4-METHYL-9-(PYRIDIN-3-YL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C24H20N2O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-benzyl-4-methyl-9-pyridin-3-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C24H20N2O3/c1-16-19-9-10-22-21(14-26(15-28-22)18-8-5-11-25-13-18)23(19)29-24(27)20(16)12-17-6-3-2-4-7-17/h2-11,13H,12,14-15H2,1H3 |
InChI Key |
CJIZYCHZVDUGEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4=CN=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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